1,4-Bis(dodecyloxy)-2,5-diethynylbenzene
Overview
Description
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene is an organic compound with the molecular formula C34H54O2 and a molecular weight of 494.79136 g/mol . This compound is characterized by its two dodecyloxy groups and two ethynyl groups attached to a benzene ring. It is commonly used as a monomer in the synthesis of covalent organic frameworks (COFs) and other porous organic materials .
Mechanism of Action
Target of Action
The primary target of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene is the synthesis of Covalent Organic Framework (COF) materials . This compound serves as a monomer in the formation of these materials .
Mode of Action
This compound interacts with its targets by serving as a building block in the synthesis of COF materials . The exact nature of this interaction and the resulting changes are complex and depend on the specific conditions of the synthesis process.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of COF materials . The downstream effects of these pathways can vary widely, as COFs have a broad range of potential applications, including gas storage, catalysis, and drug delivery .
Pharmacokinetics
The compound’s properties, such as its molecular weight and structure, can influence its behavior in the synthesis of cof materials .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of COF materials . These materials have a unique structure that can be finely tuned for various applications, from gas storage to drug delivery .
Preparation Methods
The synthesis of 1,4-Bis(dodecyloxy)-2,5-diethynylbenzene typically involves the following steps:
Chemical Reactions Analysis
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene has several scientific research applications:
Comparison with Similar Compounds
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene can be compared with other similar compounds, such as:
1,4-Bis(decyloxy)benzene: This compound has shorter alkyl chains (decyloxy) compared to the dodecyloxy groups in this compound, resulting in different solubility and physical properties.
2,5-Bis(phenylethynyl)-1,4-bis(dodecyloxy)benzene: This compound has phenylethynyl groups instead of ethynyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of long alkyl chains and ethynyl groups, which provide a balance of solubility, reactivity, and structural stability .
Properties
IUPAC Name |
1,4-didodecoxy-2,5-diethynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O2/c1-5-9-11-13-15-17-19-21-23-25-27-35-33-29-32(8-4)34(30-31(33)7-3)36-28-26-24-22-20-18-16-14-12-10-6-2/h3-4,29-30H,5-6,9-28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFSQMGZADESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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